2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine
Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the reaction of 2-aminothiophenol with various reagents under different conditions . For example, one study carried out the synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides in high yields using dimethyl formamide as a solvent .Molecular Structure Analysis
Benzothiazole is a bicyclic structure composed of a benzene ring fused to a thiazole ring. The thiazole ring is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms .Chemical Reactions Analysis
Benzothiazole derivatives can participate in a variety of chemical reactions, depending on the functional groups present in the molecule. For instance, N’-(1,3-benzothiazol-2-yl)-arylamides were synthesized via a reaction mediated by hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .Physical and Chemical Properties Analysis
The physical and chemical properties of a benzothiazole derivative would depend on its specific structure. For instance, one N’-(1,3-benzothiazol-2-yl)pyridine-4-carboxamide derivative was reported as a yellow solid with a melting point of 242–244 °C .Scientific Research Applications
Generation of Structurally Diverse Compounds
A study by Roman (2013) explored the generation of a structurally diverse library of compounds, emphasizing alkylation and ring closure reactions using a related ketonic Mannich base derived from 2-acetylthiophene. This research highlights the potential of 2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine in creating a variety of novel chemical structures, potentially useful in various scientific applications (Roman, 2013).
Synthesis and Reactivity Studies
Farag, Dawood, and Kandeel (1996) investigated the synthesis and reactivity of a compound closely related to this compound. Their work provides valuable insights into the chemical behavior of such compounds, which could be extrapolated to understand the synthesis and reactivity of this compound (Farag, Dawood, & Kandeel, 1996).
Role in Molecular Docking and Inhibition Studies
The research by Genç et al. (2021) on a derivative of this compound demonstrates its potential as an inhibitor for SARS-CoV-2. This suggests that similar compounds could play a significant role in the development of new drugs or inhibitors for various diseases (Genç et al., 2021).
Antitumor and Antimicrobial Applications
A study by Waghmare et al. (2013) on a related benzothiazole derivative exhibited significant in-vitro anticancer activity against different cancer lines. This indicates the potential of this compound in antitumor applications (Waghmare et al., 2013).
Facile Synthesis and Characterization
The study by Revanna et al. (2013) discusses the efficient synthesis and characterization of a fluorinated heterocyclic scaffold, which is structurally similar to this compound. This research could be relevant in understanding the synthesis pathways and characterization of such compounds (Revanna et al., 2013).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It has been synthesized for the effective identification of picric acid over other competing nitro compounds using fluorescence technique . The possible mechanism with the quenched PA detection efficiency was based on fluorescence energy transfer and photoinduced electron transfer .
Biochemical Pathways
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may influence various biochemical pathways .
Pharmacokinetics
Some benzothiazole derivatives have shown favourable pharmacokinetic profiles .
Result of Action
It has been used for the effective identification of picric acid over other competing nitro compounds using fluorescence technique .
Future Directions
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S/c14-12-8-4-3-6-9(8)16-17(12)13-15-10-5-1-2-7-11(10)18-13/h1-2,5,7H,3-4,6,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHCMHKDOYLGDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=NC4=CC=CC=C4S3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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